molecular formula C4H16N2O4S B12699634 dimethylazanium;sulfate CAS No. 37773-96-9

dimethylazanium;sulfate

Katalognummer: B12699634
CAS-Nummer: 37773-96-9
Molekulargewicht: 188.25 g/mol
InChI-Schlüssel: CWLIWRWKTAVPMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethylazanium;sulfate, also known as dimethylammonium sulfate, is a chemical compound with the formula (CH₃)₂NH₂⁺;SO₄²⁻. It is a salt formed from the dimethylammonium cation and the sulfate anion. This compound is commonly used in various chemical processes and has significant applications in different fields due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethylazanium;sulfate can be synthesized through the reaction of dimethylamine with sulfuric acid. The reaction proceeds as follows:

(CH3)2NH+H2SO4(CH3)2NH2+;SO42(CH₃)₂NH + H₂SO₄ → (CH₃)₂NH₂⁺;SO₄²⁻ (CH3​)2​NH+H2​SO4​→(CH3​)2​NH2+​;SO42−​

This reaction typically occurs under controlled conditions to ensure the complete formation of the desired product. The reaction is exothermic, and proper cooling is required to manage the heat generated.

Industrial Production Methods

In industrial settings, this compound is produced by reacting dimethylamine gas with concentrated sulfuric acid. The process involves the careful addition of dimethylamine to sulfuric acid in a reactor, followed by crystallization and purification steps to obtain the pure compound. The industrial production process is designed to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylazanium;sulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the dimethylammonium group is replaced by other nucleophiles.

    Acid-Base Reactions: As a salt, it can react with bases to form dimethylamine and the corresponding sulfate salt.

    Decomposition Reactions: Under certain conditions, it can decompose to release dimethylamine and sulfuric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, halide ions, and other amines.

    Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in acid-base reactions to liberate dimethylamine.

    Temperature and Pressure: Reactions involving this compound are typically conducted at ambient temperature and pressure, but specific conditions may vary depending on the desired reaction.

Major Products Formed

    Dimethylamine: Formed in acid-base reactions.

    Substituted Ammonium Salts: Formed in nucleophilic substitution reactions.

    Sulfuric Acid: Released during decomposition.

Wissenschaftliche Forschungsanwendungen

Dimethylazanium;sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to modify the ionic strength of solutions.

    Medicine: Investigated for its potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of surfactants, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of dimethylazanium;sulfate involves its ability to interact with various molecular targets through ionic interactions. The dimethylammonium cation can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins and other biomolecules. These interactions can alter the structure and function of the target molecules, leading to changes in their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl sulfate: A related compound with the formula (CH₃O)₂SO₂, used as a methylating agent in organic synthesis.

    Diethyl sulfate: Similar to dimethyl sulfate but with ethyl groups instead of methyl groups.

    Methyl triflate: Another methylating agent with the formula CF₃SO₃CH₃.

Uniqueness

Dimethylazanium;sulfate is unique due to its ionic nature and the presence of both the dimethylammonium cation and the sulfate anion. This combination imparts distinct chemical properties, making it suitable for specific applications in various fields. Unlike dimethyl sulfate and diethyl sulfate, which are primarily used as methylating agents, this compound is more versatile in its applications, particularly in biological and industrial contexts.

Eigenschaften

CAS-Nummer

37773-96-9

Molekularformel

C4H16N2O4S

Molekulargewicht

188.25 g/mol

IUPAC-Name

dimethylazanium;sulfate

InChI

InChI=1S/2C2H7N.H2O4S/c2*1-3-2;1-5(2,3)4/h2*3H,1-2H3;(H2,1,2,3,4)

InChI-Schlüssel

CWLIWRWKTAVPMN-UHFFFAOYSA-N

Kanonische SMILES

C[NH2+]C.C[NH2+]C.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.